4-{[5-Phenyl-4-(trifluoromethyl)-1,3-thiazol-2-YL]amino}benzoic acid
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Overview
Description
4-{[5-Phenyl-4-(trifluoromethyl)-1,3-thiazol-2-YL]amino}benzoic acid is a compound with significant importance in organic synthesis. It is known for its unique structure, which allows it to engage in various interactions such as hydrogen bonding, hydrophobic interactions, and dipole-dipole interactions. These properties make it a valuable reagent in the investigation of aromatic substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other industrial-scale equipment would be essential to maintain the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[5-Phenyl-4-(trifluoromethyl)-1,3-thiazol-2-YL]amino}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Scientific Research Applications
4-{[5-Phenyl-4-(trifluoromethyl)-1,3-thiazol-2-YL]amino}benzoic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to study aromatic substitution reactions and other chemical processes.
Biology: Its unique structure allows it to interact with various biological molecules, making it useful in biochemical research.
Medicine: The compound’s interactions with biological molecules can be leveraged in drug discovery and development.
Industry: It is used in the production of various chemicals and materials due to its reactivity and stability
Mechanism of Action
The mechanism of action of 4-{[5-Phenyl-4-(trifluoromethyl)-1,3-thiazol-2-YL]amino}benzoic acid involves its ability to engage in hydrogen bonding, hydrophobic interactions, and dipole-dipole interactions. These interactions allow the compound to bind to specific molecular targets and pathways, influencing various biochemical processes. The trifluoromethyl and phenyl groups play a crucial role in these interactions, enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl group but lacks the thiazole ring and phenyl group, making it less versatile in its interactions.
4-(Trifluoromethyl)phenol: Similar to 4-(trifluoromethyl)benzoic acid, this compound lacks the thiazole ring and has different reactivity and applications.
Uniqueness
4-{[5-Phenyl-4-(trifluoromethyl)-1,3-thiazol-2-YL]amino}benzoic acid is unique due to its combination of the thiazole ring, trifluoromethyl group, and phenyl group. This combination allows for a wide range of interactions and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-[[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2S/c18-17(19,20)14-13(10-4-2-1-3-5-10)25-16(22-14)21-12-8-6-11(7-9-12)15(23)24/h1-9H,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUNGLGGMUMCOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)NC3=CC=C(C=C3)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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